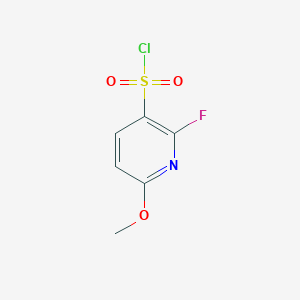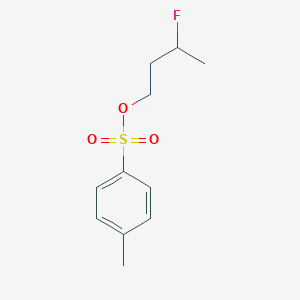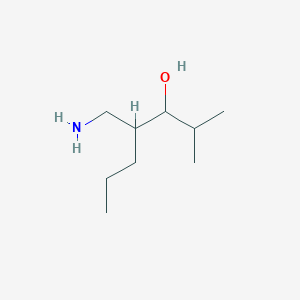![molecular formula C13H25ClN2O2 B13560098 Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride typically involves the following steps:
Formation of the spirocyclic intermediate: The spiro[3.3]heptane ring system is constructed through a series of cyclization reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Carbamate formation: The tert-butyl carbamate group is attached to the spirocyclic intermediate using carbamoylating agents such as tert-butyl chloroformate.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The spirocyclic ring system can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Altering cellular processes: Affecting cell signaling, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((6-oxospiro[3.3]heptan-2-YL)methyl)carbamate
- Tert-butyl ((2-azaspiro[3.3]heptan-6-YL)methyl)carbamate hydrochloride
- Tert-butyl ((6-hydroxyspiro[3.3]heptan-2-YL)methyl)carbamate
Uniqueness
Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carbamate functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H25ClN2O2 |
|---|---|
Poids moléculaire |
276.80 g/mol |
Nom IUPAC |
tert-butyl N-[(2-aminospiro[3.3]heptan-6-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-13(5-9)6-10(14)7-13;/h9-10H,4-8,14H2,1-3H3,(H,15,16);1H |
Clé InChI |
DGBJJXCKPNAHFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC2(C1)CC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)


![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)






